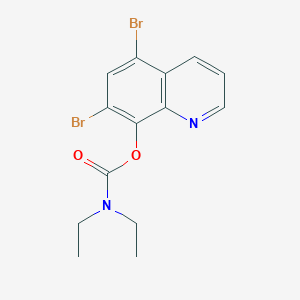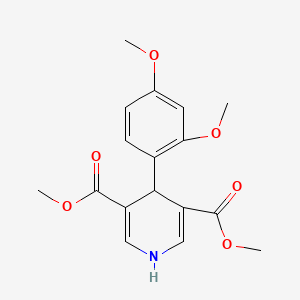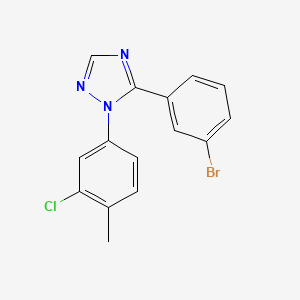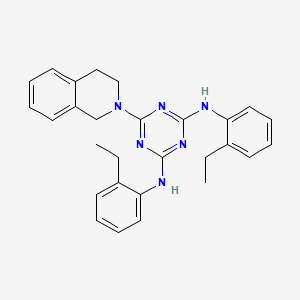![molecular formula C23H29NO4S B11645725 Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645725.png)
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.
Introduction of the Ethyl Group: Ethylation is achieved using ethyl halides in the presence of a base.
Attachment of the Phenoxyacetamido Group: This step involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid, which is then converted to its acetamido derivative.
Final Coupling: The final step involves coupling the benzothiophene core with the phenoxyacetamido derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2,3-dimethylphenoxy)acetate
- Ethyl 2-(3,5-dimethylphenyl)acetate
- N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives
Uniqueness
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the combination of a benzothiophene core with a phenoxyacetamido group
Propiedades
Fórmula molecular |
C23H29NO4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-5-16-10-11-17-19(12-16)29-22(21(17)23(26)27-6-2)24-20(25)13-28-18-9-7-8-14(3)15(18)4/h7-9,16H,5-6,10-13H2,1-4H3,(H,24,25) |
Clave InChI |
HCKVUXZRMSTOPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)COC3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)




![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)
![2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)




![3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645711.png)

